molecular formula C14H12ClN3O2S B13590500 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide

Cat. No.: B13590500
M. Wt: 321.8 g/mol
InChI Key: PVEXTRYLCYWJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonamide group, in particular, enhances its potential as a therapeutic agent compared to other indole derivatives .

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

3-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide

InChI

InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)5-2-6-13(14)18-21(19,20)10-4-1-3-9(16)7-10/h1-8,17-18H,16H2

InChI Key

PVEXTRYLCYWJOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.